molecular formula C20H20N2O4S3 B12031423 1-(3,4-Dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone

1-(3,4-Dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone

Cat. No.: B12031423
M. Wt: 448.6 g/mol
InChI Key: PIUVJOPXNUSHAB-UHFFFAOYSA-N
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Description

acetoveratrone , is an organic compound with the chemical formula C10H12O3. It features a complex structure combining a thiadiazole ring, a phenyl ring, and a ketone functional group. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:

The synthetic preparation of 1-(3,4-Dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone involves several steps. One common approach includes the following reactions:

    Thiadiazole Formation: Start with 3,4-dimethoxybenzaldehyde and react it with thiosemicarbazide to form the 1,3,4-thiadiazole ring.

    Sulfide Formation: Next, treat the thiadiazole intermediate with sodium methoxide and benzyl chloride to introduce the benzylsulfanyl group.

    Ketone Formation: Finally, oxidize the resulting sulfide to obtain the target compound, acetoveratrone.

Industrial Production:

While industrial-scale production methods may vary, the synthetic steps outlined above provide a general framework for preparing acetoveratrone.

Chemical Reactions Analysis

Acetoveratrone can undergo various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ketone group yields the corresponding alcohol.

    Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions. Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Acetoveratrone finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Studying its potential therapeutic effects.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism by which acetoveratrone exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Acetoveratrone’s uniqueness lies in its combination of the thiadiazole and benzylsulfanyl moieties. Similar compounds include other thiadiazoles and ketones, but few possess this specific arrangement.

Remember that further research and experimentation are essential to fully understand the compound’s properties and applications

Properties

Molecular Formula

C20H20N2O4S3

Molecular Weight

448.6 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C20H20N2O4S3/c1-24-15-7-4-13(5-8-15)11-27-19-21-22-20(29-19)28-12-16(23)14-6-9-17(25-2)18(10-14)26-3/h4-10H,11-12H2,1-3H3

InChI Key

PIUVJOPXNUSHAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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